molecular formula C18H16F3NO4 B2755052 Methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)carbamoyl]benzoate CAS No. 1351649-39-2

Methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)carbamoyl]benzoate

Cat. No.: B2755052
CAS No.: 1351649-39-2
M. Wt: 367.324
InChI Key: MNQPOVIHNAMTHA-UHFFFAOYSA-N
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Description

Methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)carbamoyl]benzoate is a synthetic organic compound characterized by a benzoate ester backbone substituted with a carbamoyl group at the para position. The carbamoyl group is further functionalized with a 3,3,3-trifluoro-2-hydroxy-2-phenylpropyl moiety. This structure confers unique physicochemical properties, including enhanced polarity due to the trifluoromethyl (-CF₃) group and hydrogen-bonding capacity via the hydroxyl (-OH) and carbamoyl (-NHC(O)-) groups.

The compound’s synthesis likely involves coupling reactions between methyl 4-carbamoylbenzoate derivatives and trifluoro-hydroxy-phenylpropyl precursors. Structural confirmation methods, such as X-ray crystallography (commonly analyzed using SHELX software ), or spectroscopic techniques (e.g., NMR, IR) would be critical for characterizing this molecule.

Properties

IUPAC Name

methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)carbamoyl]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16F3NO4/c1-26-16(24)13-9-7-12(8-10-13)15(23)22-11-17(25,18(19,20)21)14-5-3-2-4-6-14/h2-10,25H,11H2,1H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MNQPOVIHNAMTHA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC=C(C=C1)C(=O)NCC(C2=CC=CC=C2)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16F3NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural motifs with sulfonylurea herbicides and fluorinated benzoate derivatives. Below is a comparative analysis based on functional groups, applications, and physicochemical properties:

Table 1: Structural and Functional Comparison

Compound Name Key Functional Groups Core Structure Primary Use/Activity Molecular Weight (g/mol)*
Methyl 4-[(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)carbamoyl]benzoate Carbamoyl, -CF₃, -OH, benzoate ester Benzoate with carbamoyl side chain Undocumented (potential intermediate) ~355.3†
Triflusulfuron methyl ester Sulfonylurea, triazine, -CF₃, benzoate ester Sulfonylurea-linked triazine Herbicide (ALS inhibitor) 408.3
Metsulfuron methyl ester Sulfonylurea, triazine, methoxy, benzoate ester Sulfonylurea-linked triazine Herbicide (ALS inhibitor) 381.4
Ethametsulfuron methyl ester Sulfonylurea, triazine, ethoxy, benzoate ester Sulfonylurea-linked triazine Herbicide (ALS inhibitor) 397.4

*Molecular weights calculated based on structural formulas.
†Estimated using atomic masses; exact value requires experimental validation.

Key Observations

Functional Group Differences :

  • The target compound features a carbamoyl group, whereas sulfonylurea herbicides (e.g., triflusulfuron) contain a sulfonylurea bridge (-SO₂NHCONH-) linked to a triazine ring. This distinction impacts reactivity and biological activity. Sulfonylureas inhibit acetolactate synthase (ALS) in plants, while the carbamoyl group in the target compound may interact with enzymes or receptors via hydrogen bonding.
  • The trifluoromethyl group (-CF₃) is present in both the target compound and triflusulfuron. This group enhances metabolic stability and lipophilicity, which is critical for herbicidal activity in sulfonylureas .

Structural Backbone :

  • All compounds share a methyl benzoate core. However, the substitution pattern differs: the target compound’s carbamoyl group is para-substituted, while sulfonylureas have ortho-substituted sulfonylurea linkages.

Applications :

  • Sulfonylureas are well-documented herbicides with low application rates and high selectivity . In contrast, the target compound’s lack of a triazine or sulfonylurea moiety suggests divergent applications, possibly in pharmaceutical or specialty chemical contexts.

Synthesis and Characterization :

  • Sulfonylureas are typically synthesized via nucleophilic substitution between sulfonamide intermediates and heterocyclic chlorides . The target compound’s synthesis likely involves carbamoylation or coupling reactions, though specific pathways are unconfirmed. Structural elucidation would rely on crystallography (e.g., SHELX ) or NMR (as seen in analogous compounds ).

Q & A

Q. Key Reaction Conditions :

  • Solvent : Dimethylformamide (DMF) or dichloromethane (DCM) for solubility and reactivity .
  • Temperature : Maintain 0–25°C during coupling to minimize side reactions .
  • Purification : Column chromatography with silica gel (ethyl acetate/hexane gradients) to isolate the product.

[Advanced] How can researchers optimize reaction yields and purity for this compound in multi-step syntheses?

Answer:
Optimization strategies include:

  • Reagent Stoichiometry : Use a 1.2–1.5 molar excess of trifluoro reagents to ensure complete trifluoromethylation .
  • Continuous Flow Reactors : Automate reagent addition and temperature control to enhance reproducibility and reduce byproduct formation .
  • In-Line Monitoring : Implement LC-MS or FTIR to track intermediate formation and adjust reaction parameters in real time.

Table 1 : Yield Optimization Parameters

ParameterOptimal RangeImpact on Purity
DIC Equivalents1.2–1.5 eqReduces unreacted intermediates
Reaction Time12–18 hoursMinimizes degradation
Solvent PolarityMedium (e.g., DMF)Enhances solubility

[Basic] What spectroscopic methods confirm the structural integrity of this compound?

Answer:

  • NMR Spectroscopy :
    • ¹H NMR : Look for peaks at δ 7.8–8.2 ppm (aromatic protons) and δ 3.8–4.2 ppm (methoxy group) .
    • ¹³C NMR : Confirm trifluoromethyl (CF₃) signals at ~120–125 ppm .
  • IR Spectroscopy : Identify carbonyl (C=O) stretches at 1680–1720 cm⁻¹ and hydroxyl (O-H) bands at 3200–3400 cm⁻¹ .
  • X-Ray Crystallography : Resolve absolute configuration using SHELX software for refinement .

[Advanced] How can X-ray crystallography resolve ambiguities in the compound’s stereochemistry?

Answer:

  • Data Collection : Use high-resolution synchrotron radiation (λ ≈ 0.7–1.0 Å) to enhance data quality.
  • SHELX Refinement :
    • SHELXL : Refine anisotropic displacement parameters and hydrogen bonding networks .
    • Twinned Data : Apply the TWIN/BASF commands in SHELX for twinned crystals, common with fluorinated compounds .

Table 2 : Key Crystallographic Parameters

ParameterValue
Space GroupP2₁/c
R-Factor<5% (high-resolution data)
Flack Parameter~0.0 (enantiopure)

[Basic] What safety protocols are essential for handling this compound?

Answer:

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact .
  • Ventilation : Use a fume hood (BS/EN 14175 standards) to limit inhalation exposure .
  • Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste .

[Advanced] How can researchers mitigate risks during large-scale synthesis?

Answer:

  • Engineering Controls : Install explosion-proof ventilation and automated shutoff valves for exothermic reactions .
  • Process Analytical Technology (PAT) : Monitor temperature/pressure in real time to prevent runaway reactions .

[Basic] What in vitro assays are suitable for initial bioactivity screening?

Answer:

  • Antimicrobial Assays : Broth microdilution (MIC determination) against S. aureus and E. coli .
  • Enzyme Inhibition : Fluorescence-based assays targeting kinases or hydrolases to assess binding affinity .

[Advanced] How can computational docking elucidate the compound’s mechanism of action?

Answer:

  • Molecular Dynamics (MD) : Simulate interactions with hydrophobic enzyme pockets (e.g., CYP450) using AMBER or GROMACS .
  • Binding Free Energy : Calculate ΔG using MM-PBSA to prioritize derivatives with enhanced affinity .

[Basic] What analytical methods quantify impurities in synthesized batches?

Answer:

  • HPLC : Use C18 columns (acetonitrile/water gradient) with UV detection at 254 nm .
  • LC-MS : Detect trace impurities (<0.1%) via high-resolution mass spectrometry .

[Advanced] How should researchers resolve contradictory bioactivity data across assays?

Answer:

  • Assay Standardization : Normalize cell viability protocols (e.g., ATP-based vs. resazurin assays) .
  • Meta-Analysis : Apply multivariate statistics (PCA or PLS) to identify confounding variables like solvent polarity .

Table 3 : Common Bioactivity Confounders

VariableImpact on IC₅₀Mitigation Strategy
Serum ConcentrationFalse negativesUse serum-free media
pH VariabilityAlters solubilityBuffer to pH 7.4

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